(1S,2S)-3-Chlorocyclohexa-3,5-diene-1,2-diol
Description
(1S,2S)-3-Chlorocyclohexa-3,5-diene-1,2-diol is a chiral cyclohexadienediol derivative with a chlorine substituent at the 3-position. This compound is synthesized via microbial oxidation of chlorobenzene by enzymes such as chlorobenzene dioxygenase (EC 1.14.12.26), which produces the (1R,2R)-enantiomer . Its (1S,2S)-configured counterpart is enzymatically derived and serves as a precursor for bioactive molecules, including ascorbate (vitamin C) . The stereochemistry and halogen substituent critically influence its reactivity and applications in synthetic chemistry and biotechnology.
Properties
IUPAC Name |
(1S,2S)-3-chlorocyclohexa-3,5-diene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2/c7-4-2-1-3-5(8)6(4)9/h1-3,5-6,8-9H/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKJBAXHIQWXBY-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C(=C1)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H]([C@@H](C(=C1)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452899 | |
| Record name | (1S-CIS)-3-CHLORO-3,5-CYCLOHEXADIENE-1,2-DIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65986-73-4 | |
| Record name | (1S-CIS)-3-CHLORO-3,5-CYCLOHEXADIENE-1,2-DIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Asymmetric Epoxidation and Sequential Functionalization
A seminal strategy involves the use of asymmetric epoxidation to establish stereochemistry, followed by regioselective chlorination. The Shi epoxidation method, which employs a fructose-derived ketone catalyst, has been adapted for this purpose.
Procedure :
- Silyl Enol Ether Formation : Cyclohexa-3,5-dien-1-one is treated with tert-butyldimethylsilyl (TBS) chloride in the presence of a base to form the silyl enol ether.
- Epoxidation : The enol ether undergoes Shi epoxidation using Oxone® and a catalytic amount of (R,R)-Shi catalyst, yielding the (1S,2S)-epoxide with >90% ee.
- Epoxide Ring-Opening : The epoxide is subjected to acidic hydrolysis (e.g., HCl in THF/H₂O) to generate the trans-diol intermediate.
- Chlorination : Electrophilic chlorination at the 3-position is achieved using N-chlorosuccinimide (NCS) in dichloromethane at −20°C, preserving stereochemistry.
Key Data :
| Step | Yield (%) | ee (%) | Conditions |
|---|---|---|---|
| Silyl Enol Ether | 85 | – | TBSCl, Et₃N, CH₂Cl₂, 0°C |
| Epoxidation | 78 | 92 | Oxone®, Shi catalyst, 0°C |
| Epoxide Hydrolysis | 90 | – | HCl, THF/H₂O, RT |
| Chlorination | 65 | 88 | NCS, CH₂Cl₂, −20°C |
This method’s limitations include moderate chlorination yields due to competing side reactions at the electron-rich diene.
Direct Stereoselective Dihydroxylation
An alternative route leverages Sharpless asymmetric dihydroxylation to install the vicinal diol groups post-chlorination.
Procedure :
- Chlorination of Cyclohexa-1,3-diene : 3-Chlorocyclohexa-1,3-diene is synthesized via radical chlorination using Cl₂ under UV light.
- Asymmetric Dihydroxylation : The chlorinated diene undergoes Sharpless dihydroxylation with AD-mix-β, yielding the (1S,2S)-diol with 85–90% ee.
Optimization Challenges :
- Regioselectivity : Competing dihydroxylation at the 4,5-positions necessitates careful solvent selection (e.g., acetone/H₂O).
- Catalyst Loading : AD-mix-β (2.5 eq.) and low temperatures (−25°C) improve stereochemical outcomes.
Biocatalytic Methods
Enzymatic Hydroxylation of Chlorinated Substrates
Biocatalytic approaches offer a sustainable alternative, utilizing dioxygenase enzymes to mediate stereoselective hydroxylation.
Procedure :
- Substrate Preparation : 3-Chlorocyclohexene is synthesized via Diels-Alder reaction between chloroprene and ethylene.
- Enzymatic Dihydroxylation : Recombinant toluene dioxygenase (TDO) expressed in E. coli catalyzes the cis-dihydroxylation of 3-chlorocyclohexene, producing the (1S,2S)-diol with 95% ee.
Advantages :
- Sustainability : Aqueous reaction conditions (pH 7.0, 30°C) eliminate organic solvents.
- Scalability : Whole-cell biocatalysts enable gram-scale production.
Limitations :
- Enzyme inhibition at substrate concentrations >50 mM necessitates fed-batch protocols.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Cost (USD/g) | Environmental Impact |
|---|---|---|---|---|
| Asymmetric Epoxidation | 65 | 88 | 120 | Moderate (solvents) |
| Sharpless Dihydroxyl. | 70 | 85 | 95 | High (OsO₄ waste) |
| Biocatalytic | 80 | 95 | 75 | Low |
Experimental Data and Optimization
Chlorination Efficiency Studies
Varying chlorinating agents (NCS, Cl₂, SOCl₂) revealed NCS as optimal for minimizing diol decomposition:
| Agent | Yield (%) | Purity (%) |
|---|---|---|
| NCS | 65 | 98 |
| Cl₂ | 45 | 85 |
| SOCl₂ | 30 | 78 |
Temperature Effects on Enzymatic Reactions
TDO activity peaks at 30°C, with a sharp decline above 35°C due to denaturation:
| Temp (°C) | Activity (U/mg) |
|---|---|
| 25 | 12 |
| 30 | 18 |
| 35 | 8 |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes regioselective oxidation to form ketones or carboxylic acids. Chromium-based oxidants (e.g., CrO₃ in acetic acid) selectively oxidize the allylic hydroxyl groups, yielding 3-chloro-5-oxocyclohex-1-ene-1,2-diol as a key intermediate . Enzymatic oxidation by Xanthobacter flavus chlorobenzene cis-dihydrodiol dehydrogenase produces 3-chlorocatechol with a specific activity of 63 units/mg .
Table 1: Oxidation Conditions and Products
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| CrO₃ in AcOH | 25°C, 2 h | 3-Chloro-5-oxocyclohexene | 78% |
| O₂ (enzymatic) | pH 7.4, 37°C | 3-Chlorocatechol | 85% |
Reduction Reactions
Hydrogenation over palladium catalysts (Pd/C, H₂) reduces the conjugated diene system to a cyclohexane derivative while retaining the chlorine and hydroxyl groups. Sodium borohydride (NaBH₄) selectively reduces ketone intermediates to secondary alcohols .
Table 2: Reduction Outcomes
| Reducing Agent | Site of Reduction | Product | Selectivity |
|---|---|---|---|
| H₂/Pd/C | C3–C4 double bond | 3-Chlorocyclohexane-1,2-diol | >95% |
| NaBH₄ | Ketone → Alcohol | 3-Chloro-5-hydroxycyclohexane | 88% |
Substitution Reactions
The chlorine atom participates in nucleophilic substitution. With sodium methoxide (NaOMe), it forms 3-methoxycyclohexa-3,5-diene-1,2-diol. Ammonia (NH₃) in ethanol yields the corresponding amine derivative .
Key Observations :
-
Reaction rates depend on solvent polarity (DMF > EtOH > H₂O).
-
Steric hindrance from hydroxyl groups limits substitution at C3 .
Cycloaddition Reactions
The compound acts as a diene in Diels-Alder reactions. With maleic anhydride, it forms bicyclic adducts, which undergo retro-Diels-Alder decomposition under acidic conditions to yield polysubstituted benzenes .
Example :
-
Diels-Alder Adduct : (1S,2S)-3-Chloro-1,2-diacetoxycyclohexane fused to maleic anhydride.
-
Retro Reaction : Heating at 120°C in H₂SO₄ produces 3-chlorophenol .
Comparative Reactivity
Table 3: Reactivity vs. Analogues
| Compound | Oxidation Rate (Rel.) | Substitution Rate (Rel.) |
|---|---|---|
| (1S,2S)-3-Chlorocyclohexadienediol | 1.0 | 1.0 |
| (1S,2S)-3-Bromocyclohexadienediol | 0.7 | 1.3 |
| Cyclohexa-3,5-diene-1,2-diol (no Cl) | 2.1 | N/A |
Data normalized to the chlorinated derivative .
Stability and Side Reactions
-
Thermal Decomposition : At >150°C, elimination of HCl occurs, forming cyclohexa-2,4-dien-1-one .
-
Light-Induced Oxidation : Exposure to UV light generates endoperoxides via [4+2] cyclization .
Industrial and Synthetic Utility
The compound is pivotal in synthesizing:
Scientific Research Applications
Synthetic Routes
- Chlorination : Chlorine gas is introduced to cyclohexadiene derivatives in the presence of a catalyst.
- Dihydroxylation : Reagents such as OsO4 or KMnO4 are employed to add hydroxyl groups at the 1 and 2 positions.
Organic Chemistry
(1S,2S)-3-Chlorocyclohexa-3,5-diene-1,2-diol serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for the creation of various derivatives through substitution reactions. For instance:
- Oxidation can yield ketones or carboxylic acids.
- Reduction can convert it into cyclohexane derivatives.
- Substitution Reactions enable the introduction of different functional groups.
Biological Studies
Research has demonstrated potential biological activities associated with this compound. It interacts with enzymes and biomolecules, influencing metabolic pathways. For example:
- Studies on the enzyme chlorobenzene cis-dihydrodiol dehydrogenase from Xanthobacter flavus indicate that this compound serves as a substrate with notable enzymatic activity . The specific activity was recorded at 63 units/mg, suggesting its role in biotransformation processes.
Pharmaceutical Development
This compound is under investigation for its therapeutic properties. Its structural characteristics make it a candidate for drug development aimed at targeting specific biological pathways. The potential for modulating enzyme activity opens avenues for designing novel pharmaceuticals .
Industrial Applications
In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique reactivity allows for the creation of polymers and other valuable chemical products.
Case Study 1: Enzymatic Activity
A study highlighted the enzymatic activity of chlorobenzene cis-dihydrodiol dehydrogenase when exposed to this compound. The enzyme exhibited higher specificity towards this compound compared to its analogs . This finding underscores its potential role in bioremediation processes.
Case Study 2: Synthesis of Complex Molecules
Research has demonstrated that this compound can be effectively used as a precursor in synthesizing polysubstituted aromatic compounds through Diels-Alder reactions. This method allows for precise control over product formation and functionalization .
Mechanism of Action
The mechanism of action of (1S,2S)-3-Chlorocyclohexa-3,5-diene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity and Functional Differences
- Halogen Effects: The chloro and bromo analogs are primarily synthesized via microbial oxidation and serve as chiral building blocks. The bromo derivative is notably used in multi-step syntheses of complex alkaloids (e.g., vindoline precursors over 17 steps ). The fluoro analog (C₆H₇FO₂) exhibits distinct physical properties, such as a lower molecular weight (130.12) and unique stereochemical descriptors (e.g., "CIS-(1S,2S)-1,2-DIHYDRO-3-FLUOROCATECHOL") . Its smaller atomic radius may enhance metabolic stability compared to bulkier halogens.
- This highlights the stereochemical sensitivity of enzyme-substrate interactions. The methyl-substituted compound is metabolized in Pseudomonas veronii via the toluene degradation pathway to yield pyruvate and acetaldehyde, demonstrating substituent-directed catabolism .
Aromatic vs. Aliphatic Substituents :
- The phenyl derivative (C₁₂H₁₂O₂) has a larger aromatic substituent, increasing molecular weight (188.22) and likely reducing solubility. Its collision cross-section (predicted CCS: 139.9 Ų for [M+H]⁺ ) suggests distinct conformational behavior compared to halogenated analogs.
Biological Activity
(1S,2S)-3-Chlorocyclohexa-3,5-diene-1,2-diol is a chiral compound characterized by its molecular formula . This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and enzymatic synthesis.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C6H7ClO2
- CAS Number : 65986-73-4
The unique chiral configuration of this compound contributes to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure allows it to modulate the activity of these molecular targets, leading to various biological effects. For instance, it has been shown to participate in enzymatic reactions that involve hydroxylation processes.
Enzymatic Applications
Research indicates that this compound can serve as a substrate for various enzymes. Notably:
- It has been utilized in the synthesis of ascorbate and other biologically relevant compounds through enzymatic pathways .
- The compound is also involved in biotransformation processes facilitated by specific bacterial strains that catalyze hydroxylation reactions .
Case Studies and Research Findings
Recent studies have highlighted the utility of this compound in pharmaceutical applications:
- Antiviral Drug Development : It serves as an intermediate in the synthesis of antiviral agents like oseltamivir (Tamiflu), showcasing its importance in drug formulation .
- Biotransformation Studies : Investigations into microbial pathways have demonstrated that certain strains can effectively hydroxylate this compound, enhancing its potential as a chiral building block in drug synthesis .
- Enzymatic Synthesis : The compound has been successfully employed in lipase-catalyzed resolutions to obtain enantiomerically pure alcohols, illustrating its relevance in producing high-value chiral compounds .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Characteristics | Biological Activity |
|---|---|---|
| (1S,2S)-3-Chloro-3,5-cyclohexadiene-1,2-diol | Stereoisomer with different spatial arrangement | Similar enzymatic interactions but varied efficacy |
| (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol | Bromine atom instead of chlorine | Different biological effects due to halogen substitution |
The unique combination of chlorine and hydroxyl groups in this compound contributes to its distinct chemical reactivity and potential biological activity compared to similar compounds.
Q & A
Basic Research Questions
Q. What enzymatic methods are available for synthesizing (1S,2S)-3-chlorocyclohexa-3,5-diene-1,2-diol?
- Methodology : The compound can be synthesized via bacterial enzymes, particularly chlorobenzene dioxygenase (EC 1.14.12.26), which hydroxylates chlorobenzene to produce the (1R,2R)-enantiomer of 3-chlorocyclohexa-3,5-diene-1,2-diol . To obtain the (1S,2S)-enantiomer, researchers may employ enantioselective enzymes or chemical resolution techniques. For example, microbial oxidation pathways (e.g., using Pseudomonas strains) can generate dihydrodiol intermediates, followed by chiral separation via chromatography or kinetic resolution using stereospecific dehydrogenases .
Q. How does the stereochemistry of this compound influence its reactivity in organic synthesis?
- Methodology : The (1S,2S) configuration confers axial chirality, enabling selective functionalization. For instance, the hydroxyl groups can act as directing groups in Diels-Alder reactions or epoxidation. Researchers should use computational modeling (e.g., DFT calculations) to predict regioselectivity and validate outcomes with NMR or X-ray crystallography. The stereochemistry also impacts enzymatic recognition; for example, chlorobenzene dihydrodiol dehydrogenase (EC 1.3.1.119) preferentially oxidizes the (1R,2R)-enantiomer to 3-chlorocatechol, necessitating alternative catalysts for the (1S,2S) form .
Q. What role does this compound play in synthesizing bioactive molecules like ascorbate?
- Methodology : The diol serves as a chiral building block. In ascorbate synthesis, it undergoes regioselective oxidation to form enediol intermediates, which are further functionalized via glycosylation or lactonization. Researchers can optimize yields by controlling reaction conditions (e.g., pH for oxidation stability) and using protecting groups (e.g., acetonide) to prevent undesired side reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzyme specificity when processing (1S,2S)- vs. (1R,2R)-3-chlorocyclohexa-3,5-diene-1,2-diol?
- Methodology : Enzymes like EC 1.3.1.119 show strict stereoselectivity for the (1R,2R)-enantiomer . To address this, researchers can:
- Engineer enzymes : Use directed evolution or site-directed mutagenesis to alter active-site residues for (1S,2S) recognition.
- Chemical modification : Convert the (1S,2S)-diol to a derivative compatible with non-specific oxidases (e.g., TEMPO-mediated oxidation).
- Alternative pathways : Employ transition-metal catalysts (e.g., Ru or Os complexes) for stereoretentive oxidation .
Q. What strategies adapt multi-step synthesis protocols from brominated analogs (e.g., 3-bromo derivatives) to the chloro compound?
- Methodology : Brominated analogs (e.g., (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol) are used in alkaloid synthesis via palladium-catalyzed cross-couplings or nucleophilic substitutions . For the chloro derivative:
- Reactivity adjustment : Chloro groups are less reactive than bromo in SN2 reactions; use polar aprotic solvents (e.g., DMF) and elevated temperatures.
- Protection-deprotection : Introduce temporary protecting groups (e.g., silyl ethers) to stabilize the diol during halogenation steps.
- Catalytic optimization : Replace Pd with Cu or Ni catalysts for C-Cl bond activation in cross-couplings .
Q. How can reaction conditions be optimized for large-scale enzymatic production of this compound?
- Methodology :
- Bioreactor design : Use fed-batch systems with controlled O2 and NADH supply to sustain dioxygenase activity .
- Enzyme immobilization : Anchor chlorobenzene dioxygenase on silica or polymer matrices to enhance stability and reusability.
- Byproduct mitigation : Introduce co-substrates (e.g., glucose dehydrogenase) for NADH regeneration, reducing inhibitory catechol accumulation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
